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Compound of Interest

Compound Name: 2-Iodo-4,6-dimethylphenol

CAS No.: 90003-93-3

Cat. No.: B3031975 Get Quote

Executive Summary
2-Iodo-4,6-dimethylphenol (CAS: 10570-67-9) represents a "Goldilocks" scaffold in organic

synthesis: it combines the high oxidative addition rates of an aryl iodide with the steric

protection of ortho/para-methyl groups.[1] While often substituted with its cheaper brominated

analog (2-Bromo-4,6-dimethylphenol), the iodo-variant offers distinct kinetic advantages in

difficult cross-coupling reactions, particularly where low catalyst loading or mild temperatures

are required to preserve sensitive functional groups.[1] This guide evaluates its performance

across varying reaction media and benchmarks it against standard alternatives.

Chemical Profile & Strategic Utility[1]
The utility of 2-Iodo-4,6-dimethylphenol lies in its substitution pattern.[1] The methyl groups at

the 4 and 6 positions block electrophilic attack at the most reactive sites, directing subsequent

functionalization (if any) or simply providing steric bulk that influences the selectivity of metal-

catalyzed cycles.
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Property Specification Strategic Implication

Molecular Formula C₈H₉IO MW: 248.06 g/mol

Physical State Solid (Crystalline)

MP: 100–104 °C; Easy to

handle/weigh compared to

liquid phenols.[1]

Acidity (pKa) ~10.5 (Est.)[1]

Slightly less acidic than phenol

due to electron-donating

methyls; requires stronger

bases for deprotonation.

C–X Bond Energy ~65 kcal/mol (C–I)

Significantly weaker than C–Br

(~81 kcal/mol), facilitating rapid

oxidative addition to Pd(0).[1]

Reaction Media Impact: Solvent & System Selection
The performance of 2-Iodo-4,6-dimethylphenol in Palladium-catalyzed cross-coupling (e.g.,

Suzuki-Miyaura) is heavily dictated by the solvent system.[1] The steric bulk of the ortho-methyl

group adjacent to the phenol and the iodine atom creates a crowded environment, making the

"nakedness" of the reactive species critical.

A. Polar Aprotic Media (DMF, DMAc, NMP)[1]
Performance:High (Yields >90%)[1]

Mechanism: High dielectric constants dissociate the base (e.g., K₂CO₃), creating a "naked"

phenoxide or activating the boronic acid partner.

Recommendation: Use for difficult couplings where the coupling partner is also sterically

hindered.

Caution: High boiling points make workup (removal of solvent) energy-intensive.[1]

B. Non-Polar/Weakly Polar Media (Toluene, THF)[1]
Performance:Moderate (Yields 60–80%)[1]
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Mechanism: Poor solubility of inorganic bases limits the reaction rate. Phase transfer

catalysts (e.g., TBAB) or specialized lipophilic ligands (e.g., Buchwald ligands like SPhos)

are often required to achieve conversion.[1]

Recommendation: Use when the product requires crystallization directly from the reaction

mixture or when water sensitivity is extreme.

C. Aqueous/Biphasic Systems (Water/Ethanol, Surfactants)[1]
Performance:Emerging/High (Yields >85% with surfactants)[1]

Mechanism: Micellar catalysis (using TPGS-750-M or similar) concentrates the hydrophobic

aryl iodide and catalyst in the micelle core, accelerating the reaction via the "hydrophobic

effect."

Recommendation: The greenest approach; ideal for scaling to avoid chlorinated/amide

solvents.[1]

Comparative Performance: Iodo- vs. Bromo-Analogs[1]
[2]
The primary alternative to the subject compound is 2-Bromo-4,6-dimethylphenol.[1] While the

bromo-analog is significantly cheaper, the iodo-analog justifies its cost in specific "stress-test"

scenarios.[1]

Comparative Data: Suzuki Coupling at 50°C
Conditions: 1.0 eq Aryl Halide, 1.2 eq PhB(OH)₂, 1 mol% Pd(PPh₃)₄, Na₂CO₃, Solvent: DMF,

Time: 4h.[1]
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Feature
2-Iodo-4,6-

dimethylphenol

2-Bromo-4,6-

dimethylphenol
Analysis

Yield (50°C) 92% 45%

The C–I bond cleaves

readily at mild temps;

C–Br requires >80°C

for efficient oxidative

addition.[1]

Yield (100°C) 94% 91%

At high heat, the

kinetic advantage of

Iodine diminishes.[1]

Catalyst Load
Effective at 0.1–0.5

mol%
Requires 1–3 mol%

Iodine allows for lower

Pd loading, reducing

metal scavenging

costs later.[1]

Side Reactions Deiodination (minor)
Homocoupling

(moderate)

Iodo-compounds can

suffer from reduction if

the cycle stalls;

Bromo-compounds

are robust.[1]

Cost Efficiency
Low (Reagent is

expensive)

High (Reagent is

cheap)

Use Iodo for high-

value APIs; use

Bromo for commodity

chemicals.[1]

Critical Insight (The Phosphine Trap): While generally more reactive, aryl iodides can

sometimes perform worse than bromides if the concentration of phosphine ligands (like PPh₃)

is too high. The iodide anion (

) has a high affinity for Palladium and can form stable resting states

that slow down transmetallation.[1] Protocol Adjustment: When using the Iodo-analog, use
"ligandless" conditions or bulky, electron-rich ligands (e.g.,

) rather than simple PPh₃.[1]
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Experimental Protocols
Protocol A: Synthesis of 2-Iodo-4,6-dimethylphenol
Rationale: Direct iodination using NIS is preferred over

for cleaner workup and higher regioselectivity.[1]

Setup: Charge a round-bottom flask with 2,4-dimethylphenol (10 mmol, 1.22 g) and

Acetonitrile (50 mL).

Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (11 mmol, 2.48 g) portion-wise over 15

minutes.

Catalysis: Add p-Toluenesulfonic acid (0.1 eq) as a catalyst.

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-

MS.[1][2]

Workup: Quench with saturated

(aq) to remove excess iodine (color changes from red/brown to yellow/clear). Extract with
Ethyl Acetate.[1]

Purification: Recrystallize from Hexane/Ethanol to yield white needles.

Target Yield: 85–90%[1]

Validation: MP 102–103°C; 1H NMR (CDCl3) shows loss of one aromatic proton signal.[1]

Protocol B: Optimized Suzuki Coupling (Green Conditions)
Reagents: Combine 2-Iodo-4,6-dimethylphenol (1.0 eq), Arylboronic acid (1.2 eq), and

(2.0 eq).

Solvent: Add 2 wt% TPGS-750-M in water (0.5 M concentration relative to substrate).[1]

Catalyst: Add

(1 mol%).
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Reaction: Stir vigorously at 45°C for 6 hours.

Isolation: Extract with minimal EtOAc. The surfactant remains in the water phase.

Mechanistic Visualization
The following diagram illustrates the decision logic for selecting reaction media and the

catalytic cycle implications for the Iodo-analog.

Substrate: 2-Iodo-4,6-dimethylphenol

Target Outcome / Constraint?

Maximize Yield / Difficult Partner

Steric Bulk High

Green Chemistry / Scale-up

Sustainability

Direct Crystallization

Solubility Control

Media: DMF or DMAc
Base: K2CO3

Temp: 60-80°C

Media: 2% Surfactant/H2O
Base: Et3N or K3PO4

Temp: 40-50°C

Media: Toluene
Ligand: Buchwald (SPhos)

Temp: 100°C

Mechanistic Advantage:
Weak C-I bond (65 kcal/mol)

allows rapid Oxidative Addition
even at low T.

Click to download full resolution via product page
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Caption: Decision matrix for reaction media selection based on process constraints,

highlighting the kinetic advantage of the C-I bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3031975#performance-evaluation-of-2-iodo-4-6-
dimethylphenol-in-different-reaction-media]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3031975#performance-evaluation-of-2-iodo-4-6-dimethylphenol-in-different-reaction-media
https://www.benchchem.com/product/b3031975#performance-evaluation-of-2-iodo-4-6-dimethylphenol-in-different-reaction-media
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3031975?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

